molecular formula C7H9NO3 B130563 N-methoxy-N-methylfuran-3-carboxamide CAS No. 148900-66-7

N-methoxy-N-methylfuran-3-carboxamide

Cat. No. B130563
M. Wt: 155.15 g/mol
InChI Key: MFPGWFIDJVZSPW-UHFFFAOYSA-N
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Patent
US05569655

Procedure details

To a solution of furan-3-carboxylic acid (26 g, 0.23 mol) in 250 ml of toluene was added 24.15 ml (0.276 mol) of oxalyl chloride and 1 drop of pyridine and the mixture was heated on a steam-bath for 2 h. The mixture was cooled to room temperature, N,O-dimethylhydroxamine hydrochloride (24.66 g, 0.253 mol), 4-dimethylaminopyridine (DMAP, 1.2 g, 0.01 mol), and 600 ml of methylene chloride were added. The mixture was cooled to 0° C., 50.1 ml of pyridine in 50 ml of methylene chloride was added slowly, the mixture was allowed to warm to room temperature (3 h), and 2 g of N,O-dimethylhydroxamine hydrochloride and 1 g of 4-dimethylaminopyridine (DMAP) were added. The resulting mixture was stirred for 12 h. The above mixture was cooled to 0° C., filtered, and the filtrate was washed with 3N HCl, brine, dried over sodium sulfate, and concentrated in vacuo to yield 14 g (39%) of 3-(N-methyl-N-methoxycarbamoyl)furan.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
24.15 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
24.66 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.[C:9](Cl)(=[O:13])C(Cl)=O.Cl.[N:16]1C=CC=C[CH:17]=1>C1(C)C=CC=CC=1.N1C=CC=CC=1.CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:17][N:16]([O:13][CH3:9])[C:6]([C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[O:8]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)O
Name
Quantity
24.15 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
24.66 g
Type
reactant
Smiles
Cl
Name
Quantity
1.2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
50.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam-bath for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The above mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate was washed with 3N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C(=O)C1=COC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.